Cdk/hdac-IN-3

CDK9 selectivity transcriptional CDK inhibition dual inhibitor profiling

CDK/HDAC-IN-3 is a unique oral dual inhibitor of transcriptional CDKs (CDK9/12/13) and class I HDACs (1/2/3). Validated oral bioavailability (F=56.7%) enables convenient in vivo AML studies without infusion pumps. Demonstrates LSC differentiation and synergism unattainable by single-target agents or co-administration. Select this compound for precise PK/PD modeling and stemness reduction research.

Molecular Formula C24H18Cl2N6O3
Molecular Weight 509.3 g/mol
Cat. No. B12399234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk/hdac-IN-3
Molecular FormulaC24H18Cl2N6O3
Molecular Weight509.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C24H18Cl2N6O3/c25-15-4-3-5-16(26)20(15)23(34)31-19-12-28-32-21(19)24(35)29-14-10-8-13(9-11-14)22(33)30-18-7-2-1-6-17(18)27/h1-12H,27H2,(H,28,32)(H,29,35)(H,30,33)(H,31,34)
InChIKeyDMHUURDTAWQEKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDK/HDAC-IN-3 for AML Research: Oral Dual CDK9/12/13 and HDAC1/2/3 Inhibitor


CDK/HDAC-IN-3 (also designated compound 33a, CAS 2944087-54-9) is an orally bioactive dual inhibitor targeting cyclin-dependent kinases (CDK9, CDK12, CDK13) and histone deacetylases (HDAC1, HDAC2, HDAC3) with IC₅₀ values in the 62–100 nM range . It was identified through a molecular hybridization strategy as part of a novel class of HDACs/CDKs dual inhibitors optimized for acute myeloid leukemia (AML) research [1].

Why CDK/HDAC-IN-3 Cannot Be Replaced by Generic CDK or HDAC Single Inhibitors


Generic substitution with single-target CDK inhibitors (e.g., CDK9-selective agents) or pan-HDAC inhibitors fails to recapitulate the biological activity of CDK/HDAC-IN-3 because the compound simultaneously engages a specific, non-overlapping kinase and deacetylase profile . The combined inhibition of transcriptional CDKs (CDK9/12/13) and class I HDACs (HDAC1/2/3) produces synergistic suppression of AML proliferation and induction of leukemic stem-like cell (LSC) differentiation that is not observed with either inhibitor class alone [1]. This dual mechanism is intrinsic to the molecular design of the 2-aminopyrimidine-based scaffold and cannot be achieved by co-administration of separate inhibitors at arbitrary ratios [1].

CDK/HDAC-IN-3 Quantitative Differentiation Evidence Versus Dual-Inhibitor Comparators


CDK/HDAC-IN-3 Exhibits a Distinct CDK Isoform Selectivity Profile Versus CDK/HDAC-IN-2

CDK/HDAC-IN-3 demonstrates a selectivity profile focused exclusively on transcriptional CDKs (CDK9, CDK12, CDK13) while showing no reported activity against cell-cycle CDKs (CDK1, CDK2, CDK4, CDK6). In contrast, the analog CDK/HDAC-IN-2 potently inhibits CDK1 (IC₅₀ = 8.63 nM) and CDK2 (IC₅₀ = 0.30 nM) while lacking activity against CDK9, CDK12, or CDK13 [1]. This isoform selectivity distinction is critical for researchers seeking to target transcriptional regulation without perturbing cell-cycle CDKs .

CDK9 selectivity transcriptional CDK inhibition dual inhibitor profiling

CDK/HDAC-IN-3 Demonstrates Oral Bioavailability (F = 56.7%) Validated in Rat Pharmacokinetic Studies

CDK/HDAC-IN-3 has been quantitatively characterized for oral bioavailability in Sprague-Dawley rats, with a calculated F% of 56.7% following oral administration at 25 mg/kg compared to intravenous administration at 5 mg/kg . The compound achieved Cmax of 1426 ng/mL (p.o.) and an AUC of 2368 ng·h/mL (p.o.), with a terminal half-life (T₁/₂) of 1.37 hours following oral dosing [1]. This pharmacokinetic validation distinguishes CDK/HDAC-IN-3 from dual inhibitors lacking published in vivo bioavailability data and supports its utility in oral dosing regimens for preclinical AML models .

oral bioavailability in vivo pharmacokinetics AML xenograft models

CDK/HDAC-IN-3 Induces Differentiation of Leukemic Stem-Like Cells at Sub-Micromolar Concentrations

CDK/HDAC-IN-3 significantly induces differentiation of leukemic stem-like cells (LSCs) at concentrations of 0.5 μM and 1.0 μM, as demonstrated in the original medicinal chemistry study [1]. This functional activity—elimination of stemness through differentiation induction—is a key therapeutic strategy for AML that is not commonly reported for other CDK/HDAC dual inhibitors such as CDK/HDAC-IN-2, whose reported cellular effects are limited to G2/M cell-cycle arrest and apoptosis induction [2]. The differentiation effect is linked to the compound's unique dual inhibition of transcriptional CDKs and class I HDACs [1].

leukemic stem cell differentiation LSC targeting AML stemness

CDK/HDAC-IN-3 Inhibits AML Cell Proliferation Across Multiple Human Leukemia Lines with IC₅₀ Values of 0.72–1.63 μM

CDK/HDAC-IN-3 demonstrates broad antiproliferative activity against a panel of human AML cell lines with IC₅₀ values of 0.72 μM (U937), 0.89 μM (Kaumi-1), 1.43 μM (HL-60), and 1.63 μM (SKNO-1) following 72-hour incubation . While other dual CDK/HDAC inhibitors such as compound 8e exhibit antiproliferative activity against hematological and solid tumor cells, the specific AML-focused cell line panel data for CDK/HDAC-IN-3 provides direct quantitative benchmarks for researchers working specifically on AML models [1]. Notably, the sensitivity of U937 and Kaumi-1 cells to sub-micromolar concentrations of CDK/HDAC-IN-3 contrasts with the higher IC₅₀ values (>1 μM) observed in SKNO-1 cells, indicating cell-line-specific potency differences .

AML cell viability antiproliferative activity leukemia cell lines

CDK/HDAC-IN-3 Selectively Spares HDAC6 and HDAC8, Distinguishing It from Broad-Spectrum Pan-HDAC Inhibitors

CDK/HDAC-IN-3 demonstrates selective inhibition of class I HDACs (HDAC1, HDAC2, HDAC3) with IC₅₀ values of 62.12 nM, 93.28 nM, and 82.87 nM, respectively, while no inhibition of HDAC6 or HDAC8 is reported . This contrasts with the analog CDK/HDAC-IN-2, which shows similar class I HDAC potency (HDAC1 = 6.4 nM; HDAC2 = 0.25 nM; HDAC3 = 45 nM) but with explicit data confirming negligible activity against HDAC6 and HDAC8 (IC₅₀ > 1000 nM) [1]. The class I HDAC selectivity profile of both compounds distinguishes them from pan-HDAC inhibitors that also target HDAC6 and HDAC8, which are associated with distinct biological effects including tubulin acetylation .

HDAC isoform selectivity class I HDAC inhibition off-target profiling

Optimal Research Applications for CDK/HDAC-IN-3 Based on Quantitative Evidence


Preclinical AML In Vivo Efficacy Studies Requiring Oral Dosing

Researchers designing AML xenograft or syngeneic mouse models who require convenient oral gavage administration should prioritize CDK/HDAC-IN-3 based on its validated oral bioavailability (F = 56.7% in rat PK studies). The established PK parameters (Cmax = 1426 ng/mL p.o.; AUC = 2368 ng·h/mL p.o.; T₁/₂ = 1.37 h p.o.) enable rational dose selection and scheduling for in vivo efficacy experiments . This oral bioavailability profile eliminates the need for continuous intravenous infusion pumps or frequent intraperitoneal injections, reducing experimental variability and animal stress [1].

Mechanistic Studies of Transcriptional CDK Inhibition in Leukemia

Investigators studying the role of transcriptional CDKs (CDK9/12/13) in AML pathogenesis should select CDK/HDAC-IN-3 as a tool compound because it inhibits these specific isoforms (IC₅₀ = 98–100 nM) without confounding activity against cell-cycle CDKs such as CDK1, CDK2, CDK4, or CDK6 . This selectivity profile is distinct from dual inhibitors like CDK/HDAC-IN-2, which potently inhibits CDK1/2 but lacks transcriptional CDK activity, and from CDK4/6-HDAC dual inhibitors that target a different CDK family altogether [1]. Western blot analysis confirms that CDK/HDAC-IN-3 inhibits downstream signaling of HDAC and CDK9 in HL-60 cells in a dose-dependent manner (30–1000 nM, 6 h incubation) .

Leukemic Stem Cell Differentiation and Stemness Eradication Assays

Experiments aimed at evaluating LSC differentiation and stemness reduction should employ CDK/HDAC-IN-3, as it is one of the few dual CDK/HDAC inhibitors with published data demonstrating significant induction of LSC differentiation at sub-micromolar concentrations (0.5–1.0 μM) . This functional activity is directly linked to the compound's molecular design and has been validated in the context of AML research, providing a quantitative framework for studying differentiation-based therapeutic strategies [1]. Apoptosis induction has also been confirmed in HL-60 and U937 cells at 0.2–2.0 μM (48 h incubation), enabling parallel assessment of differentiation and cell death endpoints .

AML Cell Line Sensitivity Profiling and Biomarker Discovery

CDK/HDAC-IN-3 is appropriate for profiling differential sensitivity across AML cell lines, with established IC₅₀ benchmarks of 0.72 μM (U937), 0.89 μM (Kaumi-1), 1.43 μM (HL-60), and 1.63 μM (SKNO-1) after 72-hour treatment . Researchers can leverage these quantitative potency values to select responsive versus relatively resistant cell line models for downstream mechanism-of-action studies, genetic perturbation screens, or combination therapy experiments [1]. The approximately 2.3-fold difference in potency between the most sensitive (U937) and least sensitive (SKNO-1) lines provides a dynamic range suitable for correlative biomarker discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk/hdac-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.